Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, attached to a propanoate moiety through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate typically involves the reaction of 2-methyl-3-aminopropanoic acid with pyridin-4-ylmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: NBS in carbon tetrachloride (CCl4) under UV light.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. It can interact with various enzymes and proteins, making it useful in the study of biochemical pathways and drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. It can be incorporated into polymers and coatings to enhance their performance and durability.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate
- Ethyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate
- Methyl 2-ethyl-3-[(pyridin-4-ylmethyl)amino]propanoate
Uniqueness
Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate is unique due to its specific substitution pattern on the pyridine ring and the propanoate moiety. This unique structure allows it to exhibit distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group on the propanoate moiety enhances its lipophilicity, which can improve its interaction with lipid membranes and increase its bioavailability .
Properties
IUPAC Name |
methyl 2-methyl-3-(pyridin-4-ylmethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(11(14)15-2)7-13-8-10-3-5-12-6-4-10/h3-6,9,13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPRDCKCMOXKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=NC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.